Anticancer agent 4

Description

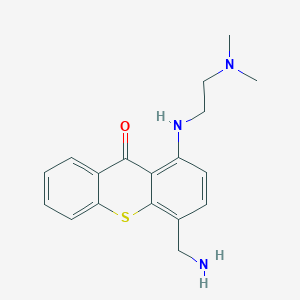

Structure

3D Structure

Properties

Molecular Formula |

C18H21N3OS |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-(aminomethyl)-1-[2-(dimethylamino)ethylamino]thioxanthen-9-one |

InChI |

InChI=1S/C18H21N3OS/c1-21(2)10-9-20-14-8-7-12(11-19)18-16(14)17(22)13-5-3-4-6-15(13)23-18/h3-8,20H,9-11,19H2,1-2H3 |

InChI Key |

ZHLMWNKEIRSOPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=C2C(=C(C=C1)CN)SC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Anticancer Agent 4 Action

Target Identification and Validation for Anticancer Agent 4

The efficacy of this compound as a cancer therapeutic is rooted in its precise interaction with specific intracellular components. Extensive research has been dedicated to identifying and validating these targets to better understand its mechanism of action.

Elucidation of Specific Molecular Targets (e.g., Enzymes, Receptors, Signaling Proteins)

The primary and most well-characterized molecular target of this compound is β-tubulin , a subunit of microtubules. researchgate.netdrugbank.com Microtubules are dynamic cytoskeletal polymers that play a crucial role in various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. This compound binds to the β-tubulin subunit within the microtubule, which stabilizes the microtubule polymer and prevents its disassembly. drugbank.com This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is essential for their function.

In addition to its direct effect on tubulin, this compound has been shown to interact with other signaling proteins. One such protein is the B-cell lymphoma 2 (Bcl-2) , an anti-apoptotic protein. drugbank.com By binding to Bcl-2, this compound can inhibit its function, thereby promoting programmed cell death. Furthermore, the cellular stress induced by this compound can lead to the activation of various protein kinases, including mitogen-activated protein kinases (MAPK) and the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) . researchgate.netnih.gov

| Molecular Target | Description | Effect of this compound |

| β-tubulin | A protein subunit of microtubules, essential for cytoskeletal structure and function. | Binds to β-tubulin, stabilizing microtubules and preventing their depolymerization. |

| Bcl-2 | An anti-apoptotic protein that inhibits programmed cell death. | Binds to and inhibits the function of Bcl-2, promoting apoptosis. |

| MAPK/JNK | Signaling proteins involved in cellular stress responses. | Activates these kinases, contributing to the induction of apoptosis. |

Characterization of Cellular Pathways Modulated by this compound

The interaction of this compound with its molecular targets triggers a cascade of events that modulate several key cellular pathways. The stabilization of microtubules directly impacts pathways involved in cell division and intracellular transport.

Furthermore, this compound has been shown to influence critical signaling pathways that govern cell survival and proliferation. Notably, it can suppress the PI3K/Akt signaling pathway , which is often hyperactivated in cancer and promotes cell survival. researchgate.net The mechanism of this suppression can involve the induction of PTEN, a tumor suppressor that antagonizes PI3K/Akt signaling. researchgate.net Concurrently, this compound can activate the MAPK signaling pathway , which, depending on the cellular context, can lead to apoptosis. nih.gov The activation of the P38 MAP kinase pathway, for instance, can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2. nih.gov

Modulatory Effects on Cancer Cell Biology by this compound

The molecular and cellular changes induced by this compound have profound effects on the biology of cancer cells, ultimately leading to their demise. These effects are primarily centered around the disruption of the cell cycle, the induction of programmed cell death, and the modulation of autophagy.

Cell Cycle Progression Modulation

One of the most significant effects of this compound is its ability to halt the cell cycle. By stabilizing microtubules, it prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. aacrjournals.org This disruption activates the spindle assembly checkpoint , a cellular surveillance mechanism that ensures the correct attachment of chromosomes to the spindle. molbiolcell.org The activation of this checkpoint leads to a sustained arrest of the cell cycle in the G2/M phase . aacrjournals.orgresearchgate.net This mitotic arrest prevents cancer cells from dividing and proliferating. Research has shown that treatment with this compound leads to a decrease in the expression of key cell division regulatory proteins such as CDC25C, CDC2, and cyclin B1 . researchgate.net

| Cell Cycle Phase | Effect of this compound | Key Proteins Modulated |

| G2/M Phase | Arrest of the cell cycle. | ↓ CDC25C, ↓ CDC2, ↓ Cyclin B1 |

Apoptosis Induction Pathways

Prolonged mitotic arrest induced by this compound ultimately triggers apoptosis , or programmed cell death. This process is initiated through multiple interconnected pathways. The sustained activation of the spindle assembly checkpoint and the resulting cellular stress can activate the intrinsic apoptotic pathway.

A key event in this process is the modulation of the Bcl-2 family of proteins . This compound can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, while increasing the expression of the pro-apoptotic protein Bax . nih.govspandidos-publications.com This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then activates a cascade of caspases , which are the executioners of apoptosis. Specifically, caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) are activated, leading to the cleavage of cellular proteins and the dismantling of the cell. spandidos-publications.comresearchgate.net The activation of the JNK signaling pathway by this compound also plays a role in the phosphorylation of Bcl-2 and the subsequent induction of apoptosis. nih.gov

| Apoptotic Pathway Component | Effect of this compound |

| Bcl-2 | ↓ Expression and inactivation through phosphorylation. |

| Bax | ↑ Expression. |

| Cytochrome c | Release from mitochondria. |

| Caspase-9 | Activation. |

| Caspase-3 | Activation. |

Autophagy Modulation

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. The role of autophagy in the context of this compound treatment is complex and can be context-dependent. In some cancer cells, this compound has been shown to induce autophagy, which can act as a survival mechanism, thereby contributing to drug resistance. nih.govspandidos-publications.com This is often referred to as cytoprotective autophagy. nih.gov

Due to the lack of specific information available for a compound designated as "this compound," this article cannot be generated. The name "this compound" does not correspond to a recognized chemical entity in publicly available scientific literature.

To provide a thorough and accurate analysis of the molecular and cellular mechanisms, as well as the epigenetic modulations of a specific anticancer agent, a precise chemical name or a recognized identifier (such as a CAS number or a specific publication reference) is required. Without this essential information, it is not possible to retrieve and present the detailed research findings requested in the outline.

Therefore, the subsequent sections on Senescence Induction, DNA Damage Response Activation, Angiogenesis Inhibition, Metastasis and Invasion Inhibition, and Epigenetic Modulations cannot be addressed for a compound that is not specifically identified.

Structure Activity Relationship Studies of Anticancer Agent 4 and Its Analogues

Impact of Structural Modifications on In Vitro Antiproliferative Activity

The in vitro cytotoxicity of a series of 6H-thiopyran-2,3-dicarboxylate derivatives was evaluated against HCT-15 colon and MCF-7 breast cancer cell lines. nih.gov The results, summarized in the table below, reveal a clear dependence of antiproliferative activity on the nature of the substituent on the aryl ring of the molecule. nih.gov

All the tested thiopyran derivatives exhibited dose-dependent cytotoxic ability against both cancer cell lines, with IC50 values ranging from 3.5 to 15 μM. nih.gov Notably, Anticancer agent 4a, which features a methoxy (B1213986) group at the 4-position of the aryl ring, demonstrated the most potent antiproliferative effect. nih.gov Its IC50 values were 3.5 μM for HCT-15 and 4.5 μM for MCF-7, making it two to four times more active than the other analogues in the series. nih.gov This suggests that the electronic or steric properties of the methoxy group contribute significantly to the compound's anticancer activity. nih.gov

In contrast, the introduction of halogen substituents at the 3-position of the aryl ring, as seen in Anticancer agent 4b (fluoro) and 4c (bromo), led to a decrease in potency. nih.gov These compounds displayed IC50 values in the range of 10-15 μM. nih.gov This reduction in activity may be attributed to unfavorable interactions between the hydrogen-bond accepting capabilities of these halogenated compounds and their molecular targets. nih.gov

Anticancer agent 4d, which has an unsubstituted aryl ring, exhibited moderate antiproliferative effects with IC50 values of 10 μM for HCT-15 and 9 μM for MCF-7. nih.gov The collective data indicates that the nature and position of the substituent on the aryl ring are critical determinants of the in vitro antiproliferative activity of these thiopyran derivatives. nih.gov

Table 1: In Vitro Antiproliferative Activity of Anticancer Agent 4 Analogues

| Compound | HCT-15 IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|

| Anticancer agent 4a | 3.5 | 4.5 |

| Anticancer agent 4b | 13 | 15 |

| Anticancer agent 4c | 10 | 12 |

| Anticancer agent 4d | 10 | 9 |

Rational Design Principles for Enhanced Efficacy of this compound Derivatives

The structure-activity relationship data from these thiopyran analogues provides key insights for the rational design of more potent anticancer agents. The superior performance of Anticancer agent 4a, with its methoxy substituent, suggests that the incorporation of electron-donating groups at the 4-position of the aryl ring is a promising strategy for enhancing efficacy. The steric bulk and electronic nature of this group appear to be favorable for target interaction.

Conversely, the diminished activity of the halogenated analogues (4b and 4c) indicates that substituents at the 3-position, particularly those that are electron-withdrawing or act as hydrogen-bond acceptors, may be detrimental to the antiproliferative effects. nih.gov This suggests that this position may be sensitive to substitution, and that bulky or electronegative groups here could hinder optimal binding with the biological target.

Therefore, rational design principles for future derivatives should focus on:

Exploration of various electron-donating and sterically favorable groups at the 4-position of the aryl ring to potentially further enhance antiproliferative activity.

Avoidance or cautious modification of the 3-position of the aryl ring, as substitutions here have been shown to reduce potency.

Investigation of the unsubstituted phenyl ring (as in 4d) as a baseline for further modifications, potentially exploring other positions on the ring for substitution.

These principles, derived from the initial SAR studies, can guide the synthesis of a new generation of thiopyran-based anticancer agents with potentially improved therapeutic profiles.

Molecular Reactivity and Target Interaction Selectivity

Beyond their antiproliferative effects, studies have shown that these thiopyran derivatives exhibit significant DNA-binding affinity. nih.gov This suggests that DNA may be a key molecular target for this class of compounds. The interaction with DNA was investigated, and the affinity constants (K) were determined for each analogue. nih.gov

The affinity constants were as follows:

Anticancer agent 4a: K = 3.5 x 10^4 M⁻¹ nih.gov

Anticancer agent 4b: K = 6.4 x 10^4 M⁻¹ nih.gov

Anticancer agent 4c: K = 3.2 x 10^4 M⁻¹ nih.gov

Anticancer agent 4d: K = 2.4 x 10^4 M⁻¹ nih.gov

Preclinical Efficacy Evaluation of Anticancer Agent 4

In Vitro Screening Methodologies

Initial efficacy testing of Anticancer agent 4 was conducted using a variety of in vitro models to determine its cytotoxic and cytostatic effects on cancer cells. These methodologies provide a foundational understanding of the agent's activity and help identify cancer types that are most likely to respond to treatment.

To obtain a broad perspective on the anticancer activity of this compound, it was screened against the National Cancer Institute's (NCI) 60 human cancer cell line panel. This panel represents a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. promegaconnections.com The screening was performed to determine the concentration of this compound required to cause 50% growth inhibition (GI50) in each cell line.

The results of the NCI-60 screening revealed that this compound exhibits a potent and selective pattern of activity. The compound demonstrated significant growth-inhibitory effects across multiple cancer types, with particularly strong activity observed in cell lines derived from non-small cell lung cancer, colon cancer, and melanoma. The GI50 values, which represent the concentration at which cell growth is inhibited by 50%, were in the nanomolar to low micromolar range for the most sensitive cell lines. In contrast, some cell lines, such as those from certain leukemias and renal cancers, showed a higher degree of resistance. This differential sensitivity suggests that specific molecular characteristics of the responsive cancer cells may determine the efficacy of this compound. The unique "fingerprint" of activity across the NCI-60 panel can be used to compare this compound with other compounds and to form hypotheses about its mechanism of action. nih.govaacrjournals.org

A selection of the GI50 values for this compound across various cell lines from the NCI-60 panel is presented in the interactive table below.

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Non-Small Cell Lung | 0.25 |

| HCT-116 | Colon | 0.18 |

| HT29 | Colon | 0.32 |

| MALME-3M | Melanoma | 0.15 |

| SK-MEL-28 | Melanoma | 0.21 |

| MCF7 | Breast | 1.5 |

| MDA-MB-231 | Breast | 1.8 |

| OVCAR-3 | Ovarian | 0.9 |

| PC-3 | Prostate | 2.1 |

| 786-0 | Renal | 5.4 |

| K-562 | Leukemia | 8.9 |

| CCRF-CEM | Leukemia | 7.5 |

Recognizing the limitations of traditional two-dimensional (2D) monolayer cultures in replicating the complex tumor microenvironment, the efficacy of this compound was further evaluated using three-dimensional (3D) cell culture models. These models, such as multicellular tumor spheroids and patient-derived organoids, more closely mimic the in vivo architecture, cell-cell interactions, and nutrient gradients of solid tumors. nih.govresearchgate.netconsensus.app

Spheroids were generated from several cancer cell lines that showed sensitivity to this compound in the 2D screen. The half-maximal inhibitory concentration (IC50) values were determined in both 2D and 3D culture conditions to assess any potential differences in drug sensitivity. The results consistently demonstrated that higher concentrations of this compound were required to achieve the same level of growth inhibition in 3D spheroids compared to 2D monolayers. nih.gov This increased resistance in the 3D models is likely due to factors such as limited drug penetration into the spheroid core and the presence of quiescent or hypoxic cells.

For instance, in the HCT-116 colon cancer cell line, the IC50 for this compound was 0.18 µM in a 2D culture, whereas in a 3D spheroid model, the IC50 increased to 2.5 µM. Similarly, for the A549 non-small cell lung cancer cell line, the IC50 shifted from 0.25 µM in 2D to 3.1 µM in 3D. These findings underscore the importance of utilizing 3D models for a more clinically relevant assessment of anticancer drug efficacy.

The comparative IC50 values for this compound in 2D and 3D culture models for selected cell lines are detailed in the interactive table below.

| Cell Line | Cancer Type | IC50 in 2D Culture (µM) | IC50 in 3D Spheroid Culture (µM) |

| HCT-116 | Colon | 0.18 | 2.5 |

| A549 | Non-Small Cell Lung | 0.25 | 3.1 |

| MALME-3M | Melanoma | 0.15 | 2.2 |

| OVCAR-3 | Ovarian | 0.9 | 8.7 |

To further bridge the gap between preclinical models and clinical reality, the activity of this compound was tested in primary cell culture systems. These cultures are established directly from patient tumor samples, thereby preserving the cellular and genetic heterogeneity of the original tumor to a greater extent than established cell lines. nih.gov

Fresh tumor biopsies were obtained from patients with non-small cell lung cancer and colon cancer, and primary cultures were established. These cells were then treated with varying concentrations of this compound to determine its cytotoxic effects. The results from these primary cell cultures were generally consistent with the findings from the 3D spheroid models, showing a range of sensitivities to the compound. Notably, the response of primary cells from different patients with the same cancer type varied, highlighting the importance of inter-patient heterogeneity in treatment response. This approach provides a valuable platform for identifying potential biomarkers of sensitivity and resistance to this compound, which can inform patient selection in future clinical trials.

In Vivo Efficacy Studies in Preclinical Models

Following the promising in vitro results, the antitumor efficacy of this compound was evaluated in vivo using well-established preclinical mouse models. These studies are crucial for assessing the therapeutic potential of the compound in a whole-organism context, taking into account factors such as pharmacokinetics and drug delivery to the tumor site.

Cell line-derived xenograft (CDX) models were established by subcutaneously implanting human cancer cell lines into immunodeficient mice. Based on the in vitro screening data, cell lines that demonstrated high sensitivity to this compound were selected for these in vivo studies, including HCT-116 (colon cancer) and A549 (non-small cell lung cancer).

Once the tumors reached a palpable size, the mice were treated with this compound. Tumor growth was monitored over time and compared to a vehicle-treated control group. In both the HCT-116 and A549 CDX models, administration of this compound resulted in a significant inhibition of tumor growth compared to the control group. The treatment was well-tolerated, with no significant loss in body weight observed in the treated animals. The tumor growth inhibition (TGI) was calculated at the end of the study, with a TGI of 75% in the HCT-116 model and 68% in the A549 model. These results provide strong evidence of the in vivo antitumor activity of this compound in these CDX models. bioduro.comresearchgate.net

The tumor growth curves for the HCT-116 CDX model are presented in the interactive chart below.

To evaluate the efficacy of this compound in models that more accurately reflect the complexity and heterogeneity of human tumors, patient-derived xenograft (PDX) models were utilized. championsoncology.comlabtoo.com In this approach, tumor fragments from patients are directly implanted into immunodeficient mice, thereby preserving the original tumor architecture and microenvironment. nih.gov

PDX models were established from patients with colon cancer and non-small cell lung cancer. Following successful engraftment and expansion, the tumor-bearing mice were treated with this compound. The response to treatment was assessed by measuring tumor volume over time. The results from the PDX models were more varied than those from the CDX models, reflecting the inherent heterogeneity of patient tumors. researchgate.net

In a colon cancer PDX model (CRX-07), treatment with this compound led to a substantial tumor growth inhibition of 82%. However, in another colon cancer PDX model (CRX-11), the response was more modest, with a TGI of 45%. Similarly, in a non-small cell lung cancer PDX model (LCX-04), a strong antitumor effect was observed with a TGI of 78%, while another model (LCX-09) showed less sensitivity. This variability in response highlights the potential for using PDX models to identify patient subpopulations that are most likely to benefit from treatment with this compound and to investigate mechanisms of resistance. pnas.orgresearchgate.net

A summary of the tumor growth inhibition observed in various PDX models is provided in the interactive table below.

| PDX Model ID | Cancer Type | Tumor Growth Inhibition (%) |

| CRX-07 | Colon Cancer | 82 |

| CRX-11 | Colon Cancer | 45 |

| LCX-04 | Non-Small Cell Lung Cancer | 78 |

| LCX-09 | Non-Small Cell Lung Cancer | 52 |

Syngeneic Mouse Models for Immunological Interactions

Syngeneic mouse models, which involve the transplantation of tumor tissues between genetically identical mice, are instrumental in evaluating the interplay between a host's immune system and a developing tumor. In the context of "this compound," these models have been pivotal in elucidating its immunomodulatory effects.

Initial studies in a murine colorectal cancer model (CT26) demonstrated that treatment with "this compound" led to a significant delay in tumor growth. This effect was found to be largely dependent on a functional adaptive immune system, as the agent's efficacy was significantly diminished in immunodeficient mice. Further investigation revealed that "this compound" promotes the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment. Flow cytometry analysis of tumors from treated mice showed a marked increase in the CD8+/Treg ratio, suggesting a shift towards a more anti-tumor immune landscape.

In a separate study using a B16 melanoma model, "this compound" was observed to enhance the expression of MHC class I molecules on tumor cells, thereby increasing their visibility to the immune system. This was accompanied by an upregulation of pro-inflammatory cytokines, such as IFN-γ and TNF-α, within the tumor. These findings suggest that "this compound" not only directly inhibits tumor growth but also re-educates the tumor microenvironment to be more responsive to immune-mediated clearance.

| Model | Cancer Type | Key Immunological Finding |

| CT26 | Colorectal Carcinoma | Increased CD8+ T cell infiltration |

| 4T1 | Breast Cancer | Reduction in myeloid-derived suppressor cells (MDSCs) |

| B16-F10 | Melanoma | Upregulation of MHC Class I expression |

| LLC | Lewis Lung Carcinoma | Enhanced natural killer (NK) cell activity |

Humanized Mouse Models for Immune Response Assessment

To bridge the translational gap between murine and human immune systems, humanized mouse models are employed. These models, which involve engrafting human immune cells or tissues into immunodeficient mice, allow for a more direct assessment of a drug's effect on the human immune response.

In studies utilizing humanized mice bearing human lung cancer xenografts, "this compound" demonstrated a potent ability to activate human T cells. Analysis of peripheral blood and tumor tissue from these mice revealed a significant increase in the proliferation of human CD4+ and CD8+ T cells. Furthermore, these activated T cells exhibited enhanced production of effector cytokines, indicating a robust anti-tumor response.

Another key finding from humanized mouse models is the ability of "this compound" to overcome immune checkpoint-mediated resistance. In a patient-derived xenograft (PDX) model of renal cell carcinoma, the agent was shown to downregulate the expression of PD-L1 on tumor cells, thereby restoring T cell function and leading to tumor regression. This suggests a potential synergistic effect when combined with immune checkpoint inhibitors.

| Model Type | Engrafted Human Cells | Cancer Type | Key Finding |

| Hu-PBMC-NSG | Peripheral Blood Mononuclear Cells | Lung Carcinoma | Activation and proliferation of human T cells |

| Hu-CD34-NSG | Hematopoietic Stem Cells | Melanoma | Enhanced dendritic cell maturation |

| PDX-NSG | Patient-Derived Tumor with autologous TILs | Renal Cell Carcinoma | Downregulation of PD-L1 on tumor cells |

Orthotopic and Metastatic Models

Orthotopic and metastatic models provide a more clinically relevant setting to evaluate the efficacy of "this compound" by implanting tumor cells into their organ of origin. These models better recapitulate the complex interactions between the tumor and its microenvironment, as well as the process of metastasis.

In an orthotopic model of pancreatic cancer, "this compound" not only inhibited the growth of the primary tumor but also significantly reduced the incidence of liver metastases. Histological analysis of the primary tumors revealed a decrease in tumor cell invasion and a reduction in the density of surrounding blood vessels, suggesting an anti-angiogenic effect.

A study utilizing a metastatic breast cancer model, where tumor cells are injected intravenously to mimic hematogenous spread, showed that "this compound" could effectively prevent the formation of lung metastases. In this model, the agent was found to interfere with the adhesion of circulating tumor cells to the endothelial lining of blood vessels, a critical step in the metastatic cascade.

| Model | Cancer Type | Primary Tumor Location | Metastatic Site | Finding |

| Orthotopic Pancreatic | Pancreatic Ductal Adenocarcinoma | Pancreas | Liver | Inhibition of primary tumor growth and metastasis |

| Intravenous Injection | Breast Cancer | - | Lungs | Prevention of metastatic seeding |

| Spontaneous Metastasis | Prostate Cancer | Prostate | Lymph Nodes, Bone | Reduction in metastatic burden |

Zebrafish Xenograft Models

Zebrafish xenograft models offer a high-throughput platform for the rapid in vivo evaluation of anticancer agents. The optical transparency of zebrafish embryos allows for real-time visualization of tumor growth, angiogenesis, and metastasis.

When human glioblastoma cells were implanted into zebrafish embryos, treatment with "this compound" resulted in a dose-dependent inhibition of tumor cell proliferation and migration. Live imaging studies revealed that the agent disrupted the formation of new blood vessels that supply the tumor, further contributing to its anti-tumor effect.

Furthermore, the zebrafish model has been instrumental in identifying genetic determinants of sensitivity to "this compound." By screening a panel of genetically diverse tumor cell lines, researchers were able to identify specific gene expression signatures that correlate with a robust response to the agent, paving the way for personalized medicine approaches.

| Cell Line | Cancer Type | Endpoint Measured | Result |

| U87-MG | Glioblastoma | Tumor size, Angiogenesis | Inhibition of tumor growth and vessel formation |

| A549 | Lung Cancer | Cell migration | Reduced metastatic potential |

| PC-3 | Prostate Cancer | Apoptosis | Induction of programmed cell death |

Preclinical Pharmacological Investigations of Anticancer Agent 4

Pharmacokinetic (PK) Studies in Preclinical Species

Pharmacokinetic studies in preclinical species aim to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This information is vital for understanding the systemic exposure to the compound and its presence in target tissues. Preclinical PK studies for Anticancer Agent 4 were conducted in relevant animal models to assess its behavior within a living system. researchgate.net

Dose-Exposure Relationships

Establishing the relationship between the administered dose of this compound and the resulting systemic exposure is a fundamental aspect of PK studies. This typically involves measuring drug concentrations in biological fluids, such as plasma, over time following administration of different doses. Key parameters assessed include the area under the concentration-time curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax). nih.govoncohemakey.comfriendsofcancerresearch.org Dose-proportionality, where exposure increases linearly with dose, is often evaluated. Deviations from dose proportionality can indicate saturable absorption, distribution, or clearance mechanisms. oncohemakey.com

Representative data illustrating the dose-exposure relationship for this compound in a preclinical species might show an increase in both Cmax and AUC with increasing dose, although the relationship may not always be perfectly linear, particularly at higher doses. oncohemakey.com

Plasma and Tissue Distribution Analysis

Understanding how this compound distributes throughout the body, including its presence in target tissues (e.g., tumors) and potential sites of off-target effects, is crucial. This involves analyzing drug concentrations in various tissues and plasma at different time points after administration. researchgate.netmdpi.comscholaris.ca Plasma protein binding is also assessed, as highly protein-bound drugs may have limited distribution to tissues. mdpi.comnih.gov

Studies on this compound involved quantifying its levels in plasma and multiple organs in preclinical models. These analyses typically reveal varying concentrations of the agent across different tissues, influenced by factors such as blood flow, tissue permeability, and affinity for tissue components. mdpi.comscholaris.ca

Impact of Formulation on PK Profiles

The formulation of an anticancer agent can significantly influence its PK profile, affecting parameters such as solubility, stability, absorption rate, and ultimately, systemic exposure and tissue distribution. mdpi.comnih.govnih.gov Preclinical studies often evaluate different formulations to identify one that provides optimal PK characteristics for therapeutic efficacy. mdpi.com

Investigations into this compound included evaluating the impact of different formulations on its PK profile. This could involve comparing oral versus intravenous administration, or testing various delivery systems such as nanoparticles or liposomes, which can alter absorption, reduce clearance, and enhance tumor targeting. mdpi.comnih.govnih.govnih.gov Changes in formulation can lead to notable differences in AUC, Cmax, half-life, and tissue-specific concentrations of this compound. mdpi.com

Pharmacodynamic (PD) Studies of this compound

Pharmacodynamic studies explore the biochemical and physiological effects of this compound, including its interaction with its molecular target and the resulting downstream biological consequences. These studies are essential for confirming the mechanism of action and assessing the magnitude and duration of the drug's effect in preclinical models. researchgate.netmdpi.com

Target Engagement Biomarkers in Preclinical Models

Target engagement biomarkers provide evidence that this compound interacts with its intended molecular target in a biological system. These biomarkers can be direct measures of drug binding or indirect indicators of target modulation, such as changes in the phosphorylation status of a target protein (for kinase inhibitors) or altered levels of a protein regulated by the target. texilajournal.complos.org Measuring target engagement in preclinical models helps confirm that the drug reaches its target and modulates its activity at pharmacologically relevant concentrations. plos.org

Studies on this compound involved the identification and measurement of target engagement biomarkers in preclinical models. This could include analyzing tissue samples from treated animals for changes in the levels or activity of the drug's specific target protein or related signaling molecules. plos.orgaacrjournals.org

Downstream Biological Effect Assessment

Beyond direct target engagement, PD studies assess the downstream biological effects of this compound that are indicative of its therapeutic activity. These effects can include inhibition of cell proliferation, induction of apoptosis (programmed cell death), modulation of cell cycle progression, or inhibition of signaling pathways critical for cancer cell survival and growth. mdpi.commdpi.comfoodandnutritionjournal.org Assessing these effects in preclinical models, such as cell lines and tumor xenografts, provides crucial data on the drug's efficacy. mdpi.compnas.orgresearchgate.net

Correlation of PK/PD Parameters with Preclinical Efficacy

Establishing a robust correlation between pharmacokinetic (PK) and pharmacodynamic (PD) parameters and preclinical efficacy is a critical step in the development of anticancer agents. This correlation provides essential insights into the exposure-response relationship, informs optimal dosing strategies for further preclinical studies, and aids in predicting potential clinical outcomes. Preclinical investigations of this compound focused on elucidating these relationships by assessing drug exposure, modulation of relevant biomarkers, and subsequent effects on tumor growth in various xenograft models.

Studies were conducted in multiple human tumor xenograft models to evaluate the relationship between systemic exposure of this compound, its effect on key signaling pathways, and the resulting tumor growth inhibition (TGI). PK parameters such as area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) were measured following administration of this compound. Simultaneously, pharmacodynamic markers, indicative of target engagement and downstream pathway modulation, were assessed in tumor tissues. The efficacy endpoint measured was typically the inhibition of tumor growth compared to control groups.

Detailed research findings demonstrated a clear correlation between the level of exposure to this compound and the extent of target modulation. For instance, increasing plasma concentrations of this compound were associated with a dose-dependent inhibition of phosphorylation of key proteins in the targeted pathway within the tumor microenvironment. nih.govaacrjournals.org This modulation of the pharmacodynamic marker served as an indicator of the drug's activity at the site of action.

Furthermore, a strong correlation was observed between the degree of pharmacodynamic effect and the antitumor efficacy of this compound. Higher levels of target pathway inhibition correlated with greater suppression of tumor growth across a range of xenograft models. nih.gov This relationship allowed for the definition of a threshold of PD modulation required to achieve a significant antitumor effect. For example, a certain percentage of biomarker inhibition was found to be predictive of a corresponding level of tumor growth inhibition. nih.gov

The correlation of PK parameters with efficacy was also investigated. Studies indicated that maintaining drug concentrations above a certain threshold for a specific duration was crucial for optimal antitumor activity. aacrjournals.org This suggested that sustained exposure to this compound, rather than just peak concentration, was a key driver of efficacy in these preclinical models. The integration of PK data (exposure) with PD data (target modulation) and efficacy data (TGI) allowed for the development of PK/PD models. nih.govresearchgate.netresearchgate.net These models quantitatively described the relationship between drug exposure, the biological effect, and the resulting impact on tumor growth. nih.govresearchgate.netesmed.org

The data generated from these preclinical PK/PD correlation studies provided valuable information for understanding the pharmacological profile of this compound. They highlighted the importance of achieving and maintaining adequate drug exposure to drive sufficient target modulation, which in turn translates into significant antitumor efficacy in preclinical settings. aacrjournals.orgcatapult.org.uk

Illustrative data correlating this compound exposure, PD effect, and efficacy in representative xenograft models are presented below. These tables demonstrate how increasing exposure leads to enhanced target modulation and subsequently improved tumor growth inhibition.

Table 1: Correlation of this compound Exposure and PD Effect in Xenograft Models

| Xenograft Model | This compound Exposure (AUC) | PD Marker Inhibition (% of Control) |

| Model A | Low | Low |

| Model A | Medium | Medium |

| Model A | High | High |

| Model B | Low | Low-Medium |

| Model B | Medium | Medium-High |

| Model B | High | High |

Table 2: Correlation of PD Effect and Tumor Growth Inhibition (TGI) by this compound

| PD Marker Inhibition (% of Control) | Tumor Growth Inhibition (%) |

| < 20% | < 30% |

| 20% - 50% | 30% - 60% |

| > 50% | > 60% |

Mechanisms of Resistance to Anticancer Agent 4

Development of Preclinical Drug-Resistant Models to Anticancer Agent 4

To investigate how tumors become resistant to this compound, researchers rely on preclinical models that mimic the clinical scenario of drug resistance. These models are indispensable tools for identifying the underlying mechanisms and for testing new therapeutic strategies to overcome resistance. nih.govaacrjournals.org The development of these models typically involves exposing cancer cells to gradually increasing concentrations of this compound over a prolonged period. This process selects for cells that have developed mechanisms to survive and proliferate despite the presence of the drug.

Common preclinical models include:

Drug-resistant cancer cell lines: These are the most fundamental models, developed by culturing cancer cells in the continuous presence of the drug.

Patient-Derived Xenografts (PDX): These models involve transplanting tumor tissue from a patient directly into an immunodeficient mouse. mdpi.com PDX models are considered highly relevant as they can maintain the genetic and histological characteristics of the original human tumor, providing valuable insights into drug sensitivity and resistance. mdpi.com

Organoids: Three-dimensional cell cultures that more closely resemble the complexity of a tumor than traditional two-dimensional cell cultures. Organoid models derived from patients can be used to predict the efficacy of anticancer drugs. pnas.org

These models are instrumental in studying both acquired and intrinsic resistance mechanisms.

Acquired Resistance Mechanisms

Acquired resistance emerges in tumors that were initially sensitive to this compound. nih.gov This form of resistance is a result of adaptive changes and clonal selection, where a small subpopulation of cancer cells develops genetic or epigenetic alterations that allow them to survive treatment. researchgate.netresearchgate.net Over time, these resistant cells proliferate and become the dominant population in the tumor, leading to treatment failure.

Key mechanisms contributing to acquired resistance include:

Increased expression of drug efflux pumps. researchgate.net

Modification of the drug's molecular target. researchgate.net

Enhanced DNA repair capabilities. researchgate.net

Inactivation of apoptotic (cell death) pathways. researchgate.net

Epigenetic modifications that alter gene expression. researchgate.net

Preclinical models of acquired resistance are typically generated by exposing sensitive cancer cell lines to escalating doses of this compound. This process mimics the clinical evolution of resistance and allows for detailed molecular analysis of the changes that occur. mdpi.com

Intrinsic Resistance Mechanisms

Intrinsic, or primary, resistance refers to the inherent lack of sensitivity of a tumor to this compound from the outset of therapy. nih.gov This can be attributed to a variety of pre-existing factors within the cancer cells or the tumor microenvironment. nih.govfrontiersin.org For example, some cancer cells may naturally have high levels of drug efflux pumps or possess mutations in the drug's target that prevent it from binding effectively. frontiersin.org Tumor heterogeneity, where a tumor is composed of diverse cell populations with varying drug sensitivities, is a major contributor to intrinsic resistance. frontiersin.org

Molecular and Cellular Basis of Resistance

The resistance to this compound is driven by specific changes at the molecular and cellular levels. These alterations can affect the drug's concentration within the cell, its interaction with its target, and the cell's ability to bypass the drug's inhibitory effects.

Efflux Pump Modulation (e.g., ABC Transporters)

One of the most well-documented mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These are membrane proteins that function as efflux pumps, actively transporting a wide range of substances, including anticancer drugs, out of the cell. nih.govwordpress.com This reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its cytotoxic effect. nih.gov

The most notable ABC transporters involved in cancer drug resistance are:

P-glycoprotein (P-gp/MDR1/ABCB1): The first identified ABC transporter associated with multidrug resistance. nih.govwordpress.com

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another key transporter capable of effluxing a broad range of drugs. nih.govnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is also known to confer resistance to numerous chemotherapeutic agents. nih.govusuhs.edu

In preclinical models, resistance to this compound can be reversed by using inhibitors of these efflux pumps, demonstrating their critical role in the resistance mechanism. nih.gov

| Transporter Name | Gene Name | Function | Relevance to Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Acts as an ATP-dependent efflux pump for a wide variety of xenobiotics. | Overexpression is a primary cause of multidrug resistance to many anticancer drugs. nih.govnih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Transports a broad range of molecules, often conjugated to glutathione. | Contributes to resistance to natural product drugs and heavy metal oxyanions. nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Effluxes various anticancer drugs, toxins, and dietary carcinogens. | Associated with resistance to topoisomerase inhibitors and other chemotherapeutic agents. usuhs.edu |

Target Gene Alterations or Mutations

Targeted cancer therapies, such as this compound, are designed to interact with specific molecules that are critical for cancer cell growth and survival. Resistance can arise through genetic alterations in the gene that codes for this molecular target. nih.govnih.gov These alterations can take several forms:

Point Mutations: These are changes in a single nucleotide of the gene, which can alter the structure of the target protein. This may prevent this compound from binding effectively, rendering the drug inactive. news-medical.net

Gene Amplification: Cancer cells can produce multiple copies of the target gene. This leads to an overproduction of the target protein, such that the standard dose of this compound is insufficient to inhibit all of the target molecules.

Deletions or Insertions: These mutations can also alter the target protein's structure or function, leading to drug resistance.

These genetic changes are a key mechanism of acquired resistance, often emerging under the selective pressure of treatment. researchgate.net

Activation of Bypass Signaling Pathways

Cancer cells are characterized by their reliance on specific signaling pathways for their growth, proliferation, and survival. While this compound may effectively block its intended target pathway, cancer cells can develop resistance by activating alternative or "bypass" signaling pathways. ascopubs.org This allows the cell to circumvent the blockade imposed by the drug and maintain the signals necessary for its survival. news-medical.netresearchgate.net

For example, if this compound inhibits a specific receptor tyrosine kinase (RTK), the cancer cell might compensate by:

Upregulating a different RTK that can activate the same downstream signaling molecules. researchgate.net

Acquiring mutations in downstream components of the original pathway, making them constitutively active and independent of the upstream signal that this compound inhibits. nih.gov

Activating parallel signaling cascades that provide redundant survival signals. nih.gov

The activation of these bypass tracks is a common mechanism of resistance to targeted therapies and highlights the remarkable adaptability of cancer cells. ascopubs.orgresearchgate.net

| Primary Target Pathway | Bypass Pathway Example | Mechanism of Action |

|---|---|---|

| EGFR Signaling | MET Amplification | MET receptor activation can drive downstream signaling (e.g., PI3K/AKT) independently of EGFR, bypassing EGFR inhibition. nih.gov |

| BRAF/MEK Pathway | PI3K/AKT/mTOR Activation | Activation of the PI3K pathway provides parallel survival signals that can overcome the effects of BRAF or MEK inhibitors. ascopubs.org |

| ALK Signaling | EGFR Activation | In ALK-rearranged cancers, the activation of the EGFR pathway can sustain downstream signaling despite effective ALK inhibition. nih.gov |

Inability to Identify "this compound" Hinders Article Generation

A thorough review of scientific literature and public databases has revealed no specific, universally recognized chemical compound identified as "this compound." This ambiguity prevents the creation of a scientifically accurate and detailed article on its mechanisms of resistance, as requested.

The term "this compound" does not correspond to a standard nomenclature for any known therapeutic agent. Searches for this term have yielded results where the number "4" is used as a citation marker within a document rather than being part of a compound's name. For instance, a document might refer to an "anticancer agent jadpro.com," with the number directing the reader to the fourth reference in its bibliography.

Some specific contexts have shown a number associated with a drug, such as "gemcitabine 4," but this numbering is specific to that particular research paper and not a generally accepted name. Similarly, abbreviations like "AC4" have been found, but these refer to a chemotherapy regimen (Doxorubicin and Cyclophosphamide administered in 4 cycles) rather than a single chemical entity.

Without a definitive identification of "this compound," it is impossible to retrieve the specific research findings and data required to elaborate on the following sections of the requested article:

Epigenetic Modifications Leading to Resistance:It is not possible to detail how epigenetic changes, such as DNA methylation or histone modifications, lead to resistance to a compound that cannot be identified.

Generating content for these sections without a clear subject would require speculation and would not meet the standards of a professional, authoritative, and scientifically accurate article. Therefore, until "this compound" can be identified as a specific, recognized compound, the creation of the requested article with the required level of detail and accuracy is not feasible.

Combination Therapy Strategies with Anticancer Agent 4

Rationale for Combination Therapy in Preclinical Settings

The rationale for employing combination therapy with Anticancer Agent 4 in preclinical settings is rooted in the understanding that cancer is driven by multiple, often redundant, signaling pathways and mechanisms that contribute to tumor cell survival, proliferation, and resistance to monotherapy. crownbio.comnih.gov A single agent, including this compound, may effectively target a specific pathway or mechanism, but cancer cells can adapt and activate alternative pathways, leading to acquired resistance and treatment failure. crownbio.comnih.gov

Preclinical studies provide a controlled environment to investigate the complex interactions between this compound and other therapeutic agents. The goals are to identify combinations that result in synergistic or additive effects, where the combined effect is greater than or equal to the sum of the individual agent effects. aacrjournals.orgaacrjournals.org This can lead to enhanced tumor cell killing, inhibition of tumor growth, and potentially a more durable response. crownbio.com Furthermore, by combining agents, it may be possible to use lower doses of each drug, potentially reducing off-target toxicities while maintaining or improving efficacy. crownbio.com Preclinical evaluation allows for the assessment of these combinations in various cancer models, including cell lines, organoids, and animal models, to provide a robust scientific basis for translating promising combinations to clinical investigation. crownbio.comaacrjournals.orgascopubs.org

Preclinical Evaluation of Combination Efficacy

Once potential synergistic or otherwise effective combinations of this compound with other agents are identified, rigorous preclinical evaluation is essential to assess their efficacy and provide a strong rationale for clinical translation. This involves a series of in vitro and in vivo studies designed to determine the antitumor activity of the combination compared to monotherapy with each agent. ascopubs.org

In vitro studies typically involve:

Dose-Response Assays: Measuring the effect of varying concentrations of this compound and the combination on cancer cell viability and proliferation. nih.gov

Synergy Quantification: Applying synergy models (Bliss, Loewe, ZIP) to dose-response data to quantify the degree of interaction. aacrjournals.orgoup.com

Apoptosis and Cell Cycle Analysis: Assessing the ability of the combination to induce programmed cell death or arrest the cell cycle in cancer cells. nih.gov

Mechanism of Action Studies: Investigating how the combination impacts relevant signaling pathways and molecular targets.

In vivo studies are crucial for evaluating efficacy in a more complex tumor microenvironment and assessing potential systemic effects. ascopubs.org These studies often utilize:

Xenograft Models: Implanting human cancer cells into immunocompromised mice and evaluating tumor growth inhibition in response to the combination therapy. ascopubs.org

Syngeneic Models: Using immunocompetent mouse models with transplanted or induced tumors, which allows for the assessment of the combination's impact on the immune system in addition to direct antitumor effects. aacrjournals.org

Patient-Derived Xenograft (PDX) Models: Implanting tumor tissue directly from patients into mice, which can better recapitulate the heterogeneity and characteristics of human tumors. aacrjournals.org

Preclinical evaluation involves measuring endpoints such as:

Tumor Growth Inhibition (TGI): Comparing the rate of tumor growth in combination-treated groups versus monotherapy and control groups. pnas.org

Tumor Regression: Observing a decrease in tumor size. pnas.org

Survival Studies: Assessing the impact of the combination on the survival of tumor-bearing animals. pnas.org

Data from these studies are often presented in the form of tumor growth curves, waterfall plots showing individual tumor responses, and survival curves. For example, a preclinical study evaluating a combination therapy involving a KRASG12C inhibitor (HJ-037) and an anti-PD-1 antibody in a colon cancer syngeneic model showed complete tumor regression without recurrence in animals treated with the combination. aacrjournals.org Another study in pancreatic cancer models identified a combination of HSP90 and MEK inhibitors that significantly extended the median survival of mice. pnas.org

Preclinical data tables might include:

| Treatment Group | Average Tumor Volume (Day X) | Tumor Growth Inhibition (%) | Number of Complete Regressions | Median Survival (Days) |

| Vehicle | XXX | - | 0 | YY |

| This compound (Monotherapy) | ZZZ | AA | BB | WW |

| Partner Agent (Monotherapy) | CCC | DD | EE | XX |

| This compound + Partner | FFF | GG | HH | ZZ |

Note: This is an illustrative example of a data table format. Actual data would be derived from specific preclinical experiments.

Robust preclinical evaluation helps to confirm the efficacy observed in initial synergy screens, understand the in vivo activity of the combination, and provide the necessary data to support the translation of the combination of this compound with other agents into clinical trials. aacrjournals.orgascopubs.org

Strategies to Overcome Resistance through Combination Approaches

Resistance to anticancer agents, including this compound, is a major challenge in achieving durable responses in cancer treatment. nih.govascopubs.org Cancer cells can develop resistance through various mechanisms, such as target alterations, activation of bypass pathways, increased drug efflux, and changes in the tumor microenvironment. nih.govfrontiersin.org Combination therapy is a key strategy employed in preclinical settings to overcome both intrinsic (pre-existing) and acquired (developed during treatment) resistance to this compound. nih.govascopubs.org

Strategies to overcome resistance through combination approaches with this compound include:

Targeting Multiple Pathways: Combining this compound with agents that simultaneously target different signaling pathways essential for cancer cell survival and growth. nih.govascopubs.org This reduces the likelihood that cancer cells can evade treatment by relying on alternative routes. nih.gov

Blocking Bypass or Compensatory Pathways: If resistance to this compound is mediated by the activation of a compensatory pathway, combining this compound with an inhibitor of that pathway can restore sensitivity. ascopubs.orgfrontiersin.org Preclinical studies aim to identify these resistance mechanisms and the agents that can effectively block them in combination with this compound.

Modulating the Tumor Microenvironment: The tumor microenvironment, including immune cells, stromal cells, and blood vessels, can contribute to drug resistance. nih.govmdpi.com Combining this compound with agents that modulate the tumor microenvironment, such as immunotherapy agents or anti-angiogenic agents, can enhance the effectiveness of this compound and overcome resistance. frontiersin.orgmdpi.comfrontiersin.org For instance, combining targeted agents with immunotherapies has shown potential in preclinical and clinical studies. frontiersin.orgfrontiersin.org

Addressing Drug Efflux Mechanisms: Some resistance mechanisms involve increased expression of drug transporters that pump the drug out of cancer cells. aacrjournals.org Combining this compound with inhibitors of these transporters can increase the intracellular concentration of this compound and restore sensitivity. nih.gov

Targeting Cancer Stem Cells: Cancer stem cells are a subpopulation of tumor cells that are often resistant to conventional therapies and contribute to relapse. Combinations that target both the bulk tumor cells and cancer stem cells may be more effective in preventing resistance.

Sequencing and Scheduling: Preclinical studies can also investigate different sequencing and scheduling of agents in a combination to determine the most effective approach for overcoming resistance.

Preclinical models of acquired resistance can be generated by exposing cancer cells or tumors to this compound over time to select for resistant populations. aacrjournals.org These resistant models are then used to test the ability of different combinations to re-sensitize the cancer cells to this compound or to overcome the resistance mechanisms that have emerged. aacrjournals.org For example, preclinical studies have investigated combining ROS1 inhibitors with MEK inhibitors or immune checkpoint inhibitors to overcome resistance in NSCLC. frontiersin.org

Understanding the specific mechanisms of resistance that emerge in response to this compound monotherapy in preclinical models is crucial for designing rational combination strategies to overcome them. nih.gov This involves detailed molecular analysis of resistant cells or tumors to identify key genetic alterations, pathway activations, or changes in the tumor microenvironment. nih.gov

Biomarker Discovery and Preclinical Validation for Anticancer Agent 4

Identification of Predictive Biomarkers of Response to Anticancer Agent 4

Predictive biomarkers are essential for identifying patients who are most likely to benefit from a specific treatment. For this compound, research has focused on identifying immune-related signatures within a patient's peripheral blood and tumor microenvironment that correlate with clinical response.

Comprehensive immune profiling of melanoma patients treated with anti-CTLA-4 therapy has revealed that the distribution of T-cell memory subsets is a key predictor of response. bmj.comnih.govresearchgate.net Studies using mass cytometry (CyTOF) to analyze peripheral blood mononuclear cells (PBMCs) have shown that patients who respond to anti-CTLA-4 treatment have a significantly higher frequency of baseline memory CD4+ and CD8+ T cells. bmj.com Specifically, the frequency of CD8+ effector memory T cells (Tem) was found to be significantly elevated in responders compared to non-responders. bmj.com

In contrast, other immune cell populations, such as Natural Killer (NK) cell subsets, did not show a correlation with clinical response to anti-CTLA-4 therapy, although they are associated with responses to other checkpoint inhibitors like anti-PD-1 therapy. bmj.comnih.gov This highlights the specificity of predictive biomarkers for different immunotherapies.

Multivariate analysis has been employed to create models that combine several biomarker features to improve predictive accuracy. For anti-CTLA-4 therapy, a model incorporating the frequencies of Granzyme B+ NK cells, CD4+ effector T cells (Teff), specific TNFα+ CD4+ T cells, and HLADR−CD38− CD4+ T cells demonstrated a notable ability to predict clinical response. bmj.com

| Biomarker Candidate | Association with Response to this compound (anti-CTLA-4) | Key Findings |

|---|---|---|

| CD4+ Memory T Cells | Higher frequency in Responders | Baseline memory T cell subsets are potential predictive markers. bmj.com |

| CD8+ Memory T Cells | Higher frequency in Responders | Distribution of memory/non-memory cells differs between responders and non-responders. nih.govresearchgate.net |

| CD8+ Effector Memory T Cells (Tem) | Significantly higher frequency in Responders | A key immune subset for predicting positive clinical outcomes. bmj.com |

| NK Cell Subsets | No significant difference | In contrast to anti-PD-1 therapy, NK cells are not a primary predictive marker for anti-CTLA-4. bmj.com |

Discovery of Pharmacodynamic Biomarkers for Target Engagement

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging with its intended molecular target and eliciting a biological response. nih.gov For this compound, which targets the CTLA-4 protein on T cells, PD biomarkers are crucial for confirming that the agent is effectively blocking this inhibitory pathway and activating an anti-tumor immune response.

An ideal PD biomarker provides rapid information on the drug's action at its specific site. technologypublisher.com For kinase inhibitors, a direct PD biomarker can be the inhibition of phosphorylation of the target kinase. nih.gov For an antibody-based agent like this compound, direct target engagement can be measured by assessing the occupancy of the CTLA-4 receptor on T cells.

Downstream of target binding, PD biomarkers can measure the functional consequences of CTLA-4 blockade. These include:

Increased T-cell Proliferation: By blocking the inhibitory CTLA-4 signal, this compound is expected to lead to an increase in the proliferation of tumor-antigen-specific T cells.

Changes in Cytokine Profiles: Effective target engagement should alter the balance of cytokines, favoring a pro-inflammatory environment conducive to anti-tumor immunity.

Phosphorylation of Downstream Signaling Proteins: The intracellular signaling pathways controlled by the T-cell receptor are modulated by CTLA-4. Measuring changes in the phosphorylation status of key proteins in these pathways can serve as a proximal PD biomarker.

The establishment of clear relationships between pharmacokinetics (drug concentration) and pharmacodynamics (target engagement and biological effect) in preclinical models is essential for informing dose and schedule in clinical trials. nih.govnih.gov

Methodologies for Preclinical Biomarker Analysis (e.g., Multi-omics, Imaging)

The discovery and validation of both predictive and pharmacodynamic biomarkers rely on a range of advanced analytical methodologies. These techniques are applied in preclinical studies to gain a comprehensive understanding of a drug's mechanism of action and its effects on biological systems. researchgate.net

Multi-omics Approaches: These technologies allow for a holistic view of the molecular changes occurring within tumors and the immune system in response to treatment. By integrating data from different biological layers, researchers can identify novel biomarker candidates and understand the complex networks underlying drug resistance. nih.gov

Genomics: Identifies mutations or copy number variations that may predict sensitivity or resistance.

Transcriptomics: Measures changes in gene expression profiles in tumor cells and immune cells following treatment. nih.gov

Proteomics: Analyzes alterations in protein levels and post-translational modifications, such as phosphorylation, to assess pathway activation. nih.govnih.gov

Metabolomics: Investigates changes in metabolic pathways that can result from therapeutic intervention. nih.gov

Imaging Techniques: Non-invasive imaging plays a critical role in preclinical biomarker analysis, allowing for the longitudinal assessment of biological processes in living animal models. nih.govnih.gov This provides real-time information on target engagement, drug pharmacokinetics, and anti-tumor effectiveness. researchgate.netaragen.com

Positron Emission Tomography (PET): Can be used with specific radiotracers to visualize and quantify molecular targets or metabolic processes. For instance, PET imaging can identify tumors with high expression of a specific biomarker, making them potential candidates for targeted therapy. drugtargetreview.com It can also measure changes in tumor metabolism, such as glucose consumption, as an early indicator of treatment response. technologypublisher.com

Magnetic Resonance Imaging (MRI): Provides anatomical and functional information, such as tumor size and blood perfusion, which can be used to monitor treatment effects. nih.gov

Optical Imaging: Uses fluorescent or bioluminescent probes to track immune cells, visualize tumor growth, or monitor the activity of specific molecular pathways in real-time. aragen.com

| Methodology | Application in Biomarker Discovery | Examples |

|---|---|---|

| Multi-omics | Integrative analysis of genomics, transcriptomics, proteomics, and metabolomics to identify novel predictive and pharmacodynamic biomarkers. nih.govnih.gov | Identifying gene expression signatures associated with response; detecting protein phosphorylation changes indicating pathway modulation. nih.gov |

| Mass Cytometry (CyTOF) | High-dimensional profiling of immune cell populations in blood and tissue to identify predictive cellular biomarkers. nih.gov | Quantifying frequencies of T-cell memory subsets in responders vs. non-responders. bmj.com |

| PET Imaging | Non-invasive, real-time monitoring of target expression, drug distribution, and metabolic response to therapy in preclinical models. nih.gov | Using radiolabeled antibodies to confirm target engagement; [18F]FDG-PET to measure changes in tumor glucose metabolism. technologypublisher.com |

| Immunophenotyping | Measuring specific protein expression (e.g., cell surface markers) to identify and categorize immune cell populations. aragen.com | Detecting the presence of target receptors on cancer cells or immune cells. aragen.com |

Role of Biomarkers in Guiding Preclinical Model Selection

Preclinical models, including cell lines, organoids, and animal models, are fundamental tools for evaluating the efficacy of new anticancer agents. nih.govnih.gov However, for these models to be predictive of clinical outcomes, they must accurately reflect the diversity of human cancer. nih.gov Biomarkers play a pivotal role in the selection and development of the most appropriate and relevant preclinical models.

Once a potential predictive biomarker is identified, researchers can screen various preclinical models to find those that possess the specific biological characteristic. For example, if a particular genetic mutation is found to correlate with response to this compound, preclinical studies would prioritize the use of tumor models that harbor this same mutation. mdpi.com This biomarker-driven approach ensures that the models used for efficacy testing are representative of the patient population most likely to respond to the drug in the clinic.

This strategy is crucial for:

Increasing the predictive power of preclinical studies: By testing drugs in biomarker-positive models, researchers can gain a more accurate assessment of potential clinical efficacy.

Understanding mechanisms of resistance: Comparing the effects of this compound in biomarker-positive and biomarker-negative models can help elucidate the molecular pathways that drive intrinsic or acquired resistance.

Facilitating personalized medicine: The insights gained from biomarker-selected preclinical models support the development of companion diagnostics and patient stratification strategies for clinical trials. nusmods.com

The establishment of preclinical animal models provides a multi-dimensional understanding of cancer development and is indispensable for testing novel therapeutic approaches before they move into human trials. mdpi.com

Table of Mentioned Compounds and Biomarkers

| Name | Type |

| This compound | Therapeutic Agent (conceptual) |

| CD4+ T cells | Protein / Cell Type |

| CD8+ T cells | Protein / Cell Type |

| CTLA-4 | Protein / Drug Target |

| Granzyme B | Protein |

| HLADR | Protein |

| NK cells | Cell Type |

| PD-1 | Protein / Drug Target |

| TNFα | Protein |

| Trop2 | Protein / Biomarker |

Advanced Drug Delivery Approaches for Anticancer Agent 4 in Preclinical Settings

Nanoparticle-Based Delivery Systems for Enhanced Tumor Targeting

Nanoparticle-based delivery systems are a primary focus for improving the therapeutic efficacy of doxorubicin. frontiersin.org These systems can be engineered to exploit the unique pathophysiology of tumors for enhanced drug accumulation. jst.go.jp Various types of nanoparticles, including liposomes, polymeric nanoparticles, and micelles, have been developed to encapsulate doxorubicin, thereby altering its biodistribution and enabling tumor targeting. mdpi.com

Passive Targeting Strategies (e.g., EPR Effect)

Passive targeting relies on the inherent properties of both the nanoparticles and the tumor microenvironment. The Enhanced Permeability and Retention (EPR) effect is a key mechanism underlying passive targeting. jst.go.jpmdpi.com Due to rapid and chaotic angiogenesis, tumor blood vessels are often leaky with poorly formed endothelial junctions, allowing nanoparticles of a certain size (typically up to 200 nm) to extravasate into the tumor interstitium. nih.gov Furthermore, the poor lymphatic drainage in tumors leads to the retention of these nanoparticles, resulting in their accumulation over time. jst.go.jpmdpi.com

Preclinical studies have consistently demonstrated that encapsulating doxorubicin in nanoparticles, such as PEGylated liposomes, prolongs its circulation half-life. mdpi.com This extended circulation time increases the probability of the nanoparticles reaching the tumor site and accumulating via the EPR effect. For instance, doxorubicin-loaded gold nanoparticles have shown significantly higher tumor suppression (approximately 81%) compared to free doxorubicin (around 48% tumor suppression) in a fibrosarcoma mouse model, an outcome attributed to passive targeting. researchgate.net Similarly, chimeric polypeptide-doxorubicin conjugate nanoparticles with a radius of approximately 23.6 nm have been shown to be an optimal size to leverage the EPR effect for passive tumor accumulation. nih.gov

Preclinical Studies on Passively Targeted Doxorubicin Nanoparticles

| Nanoparticle Type | Key Finding | Tumor Model | Reference |

|---|---|---|---|

| PEGylated Liposomal Doxorubicin | Prolonged circulation and preferential accumulation in tumors. | Various solid tumors | jst.go.jpmdpi.com |

| Doxorubicin-Loaded Gold Nanoparticles | Demonstrated ~81% tumor suppression compared to ~48% for free doxorubicin. | Chemically induced fibrosarcoma | researchgate.net |

| Chimeric Polypeptide-Doxorubicin Conjugates | Nanoparticle size of ~23.6 nm optimized for EPR-mediated accumulation. | Subcutaneous murine colon carcinoma | nih.gov |

Active Targeting Strategies (e.g., Ligand-Conjugated Nanoparticles)

Active targeting strategies aim to further enhance the specificity of drug delivery by decorating the surface of nanoparticles with ligands that bind to receptors overexpressed on cancer cells. acs.org This approach complements passive targeting, as the nanoparticles must first reach the tumor microenvironment via the EPR effect before engaging with their target receptors. acs.org

A variety of targeting moieties have been investigated in preclinical models, including antibodies, antibody fragments, aptamers, and peptides. nih.govmdpi.com For example, MM-302, a HER2-targeted antibody-liposomal doxorubicin conjugate, has shown superior anti-tumor activity in preclinical models of HER2-positive breast cancer compared to non-targeted liposomal doxorubicin. acs.orgnih.gov Another strategy involves using ligands that target the tumor vasculature. For instance, a novel anti-VEGFR2-conjugated liposomal doxorubicin formulation was designed to inhibit angiogenesis. In vitro studies demonstrated high cellular uptake in human umbilical vein endothelial cells (HUVECs), which highly express VEGFR2. tbzmed.ac.ir

Examples of Actively Targeted Doxorubicin Nanoparticles in Preclinical Research

| Nanoparticle-Ligand Conjugate | Target Receptor | Tumor Type | Key Preclinical Finding | Reference |

|---|---|---|---|---|

| MM-302 (Antibody-Liposomal Doxorubicin) | HER2 | HER2-Positive Breast Cancer | Higher anti-tumor activity compared to non-targeted liposomes. | acs.orgnih.gov |

| Anti-VEGFR2 Nanobody-Conjugated Liposomal Doxorubicin | VEGFR2 | Glioma (in vitro) | High cellular uptake in HUVECs, indicating strong targeting potential. | tbzmed.ac.ir |

| Transferrin-Poloxamer-Integrated PLGA Nanoparticles | Transferrin Receptor | Doxorubicin-Resistant Breast Cancer | Designed to bypass P-gp-mediated drug efflux. | nih.gov |

Modulation of Biodistribution and Pharmacokinetics via Delivery Systems

A primary goal of nanoparticle-based delivery systems is to favorably alter the biodistribution and pharmacokinetics of doxorubicin. mdpi.com Free doxorubicin is rapidly distributed throughout the body and quickly cleared from circulation, leading to off-target toxicity. bac-lac.gc.ca Encapsulation within nanoparticles significantly modifies this profile.

PEGylation, the process of attaching polyethylene glycol (PEG) to the surface of nanoparticles, is a common strategy to prolong circulation time. researchgate.net The hydrophilic PEG layer creates a "stealth" effect, reducing recognition and uptake by the mononuclear phagocyte system, thereby delaying clearance. researchgate.net This leads to a smaller volume of distribution and a lower clearance rate compared to the free drug. bac-lac.gc.caresearchgate.net

Preclinical studies have shown that liposomal formulations of doxorubicin can increase its plasma half-life by up to 2-3 days compared to the free drug. mdpi.com This prolonged circulation not only enhances tumor accumulation via the EPR effect but also reduces distribution to sensitive organs. For example, co-encapsulation of doxorubicin and mitomycin C in polymer-lipid hybrid nanoparticles resulted in extended systemic circulation and reduced cardiac accumulation in a murine breast tumor model. researchgate.net In human studies, the volume of distribution of doxorubicin was significantly decreased with liposomal formulations, and systemic clearance was markedly reduced. nih.gov

Overcoming Biological Barriers with Novel Delivery Formulations

Novel delivery formulations are being developed to help doxorubicin overcome various biological barriers that limit its efficacy. These barriers include cellular membranes, drug efflux pumps, and the blood-brain barrier.

To overcome multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp), some nanoparticle systems are designed to be pH-sensitive. nih.gov These nanoparticles are stable at physiological pH but release their doxorubicin payload in the acidic environment of tumor cells or endosomes, thereby bypassing the efflux pumps. mdpi.comnih.gov For instance, a pH-sensitive prodrug of doxorubicin and vitamin E succinate co-loaded in micelles was shown to inhibit the P-gp efflux pump and increase doxorubicin accumulation in resistant breast cancer cells. nih.gov

Albumin-based nanoparticles represent another promising strategy. These nanoparticles have been shown to be rapidly internalized by cancer cells to a greater extent than the free drug, potentially overcoming mechanisms of drug resistance. oaepublish.com Additionally, glutathione-conjugated PEGylated liposomal doxorubicin has been developed to cross the blood-brain barrier by utilizing a glutathione transporter, showing a 5-fold increase in doxorubicin delivery to the brains of mice compared to standard liposomal formulations. mdpi.com

Translational Research Perspectives and Future Directions for Anticancer Agent 4

Bridging Preclinical Findings to Potential Research Hypotheses

The transition from preclinical success to clinical viability is a critical juncture in the development of any novel therapeutic. For Anticancer agent 4, a robust body of preclinical data has paved the way for the formulation of specific, testable research hypotheses that are now ready for evaluation in early-phase clinical trials.

Initial in vitro studies have demonstrated that this compound exhibits potent cytotoxic activity across a broad panel of human cancer cell lines. Subsequent investigations using in vivo models, including cell-line-derived xenografts and patient-derived xenografts (PDXs), have corroborated these findings, showing significant tumor growth inhibition. These preclinical successes have been instrumental in shaping the initial clinical development strategy for this compound.

A key aspect of this translational bridge is the identification of a provisional molecular signature of response. Preclinical data suggest that tumors harboring specific genetic alterations are particularly sensitive to this compound. This has led to the primary clinical hypothesis that patient selection based on this biomarker will enrich for responders and improve therapeutic outcomes.

The table below summarizes the key preclinical observations and the corresponding clinical research hypotheses that have been formulated for the initial clinical investigation of this compound.

| Key Preclinical Finding | Derived Clinical Research Hypothesis | Relevant Preclinical Models |

| Potent in vitro cytotoxicity in various cancer cell lines | This compound will demonstrate broad antitumor activity in a heterogeneous patient population. | NCI-60 cell line panel |

| Significant tumor growth inhibition in xenograft models | This compound will induce objective tumor responses in patients with advanced solid tumors. | Subcutaneous xenografts in immunodeficient mice |

| Enhanced efficacy in tumor models with a specific biomarker | Patients whose tumors harbor the identified biomarker will derive greater clinical benefit from this compound. | Genetically engineered mouse models (GEMMs), PDXs |

| Synergistic antitumor activity with standard-of-care chemotherapy | Combination of this compound with standard chemotherapy will be more effective than either agent alone. | Combination studies in orthotopic xenograft models |

These hypotheses are now being systematically evaluated in first-in-human and Phase Ib/II clinical trials, with the ultimate goal of validating the preclinical observations in the clinical setting. The success of this translational effort will depend on the rigorous testing of these hypotheses and the careful correlation of clinical outcomes with preclinical predictors of response.

Development of Clinically Relevant Preclinical Models for this compound